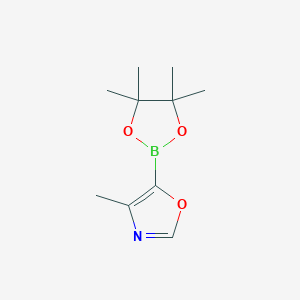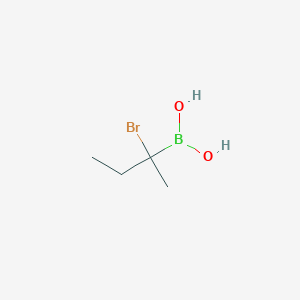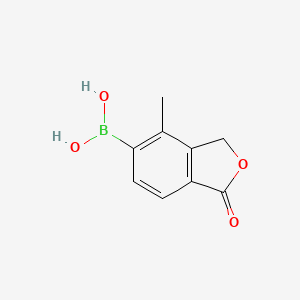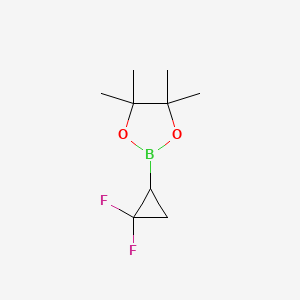
2,2-Difluoro-cyclopropaneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-cyclopropaneboronic acid is a boronic acid derivative characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a boronic acid group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of difluorocarbene with cyclopropane derivatives, followed by borylation using boron reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of 2,2-Difluoro-cyclopropaneboronic acid may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-cyclopropaneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: for Suzuki-Miyaura coupling.
Hydrogen peroxide: for oxidation reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Alcohols or ketones: from oxidation.
Substituted cyclopropanes: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
2,2-Difluoro-cyclopropaneboronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-cyclopropaneboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: 2,2-Difluoro-cyclopropaneboronic acid is unique due to the presence of the difluorocyclopropane ring, which imparts distinct reactivity and stability compared to other boronic acids. The fluorine atoms enhance the compound’s electrophilicity and resistance to metabolic degradation, making it a valuable tool in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
(2,2-difluorocyclopropyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF2O2/c5-3(6)1-2(3)4(7)8/h2,7-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZSRHCUSWEFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-[1,4]dioxine-5-boronic acid](/img/structure/B8187725.png)



![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-isobenzofuran-1-one](/img/structure/B8187752.png)




![[3-[Ethyl(methyl)amino]phenyl]boronic acid](/img/structure/B8187809.png)
![[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester](/img/structure/B8187812.png)
